[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid
Description
Systematic IUPAC Nomenclature and Functional Group Analysis
The compound [(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid is systematically named according to IUPAC guidelines as 2-(4-methoxy-N-[2-oxo-2-[[4-(trifluoromethyl)benzyl]amino]ethyl]amino)acetic acid . This nomenclature reflects its structural hierarchy:
- The acetic acid backbone serves as the parent chain, with the carboxylic acid group (-COOH) at position 1.
- The N-substituent is a branched amine group:
- A 2-oxoethyl moiety (CH₂-C=O) is bonded to the nitrogen.
- The oxoethyl group is further substituted with a 4-(trifluoromethyl)benzyl group (C₆H₄-CF₃-CH₂-) at the amino position.
- A 4-methoxyphenyl group (C₆H₄-OCH₃) is attached to the same nitrogen atom.
Functional Group Analysis (Figure 1):
- Carboxylic acid (-COOH): Governs acidity (pKa ~2–3) and hydrogen-bonding capacity.
- Secondary amide (-NH-C=O): Stabilized by resonance, with characteristic IR absorption at ~1650 cm⁻¹.
- Methoxy group (-OCH₃): Electron-donating effect alters aromatic ring reactivity.
- Trifluoromethyl group (-CF₃): Introduces steric bulk and electron-withdrawing properties.
Table 1: Key functional groups and their spectral/chemical properties
| Functional Group | Role in Structure | Spectral Signature (IR/NMR) |
|---|---|---|
| Carboxylic acid (-COOH) | Acidic proton donor | IR: 2500–3300 cm⁻¹ (broad), 1700 cm⁻¹ |
| Amide (-NH-C=O) | Hydrogen-bond acceptor/donor | ¹H NMR: δ 6.5–8.5 (amide proton) |
| Methoxy (-OCH₃) | Aromatic ring activation | ¹³C NMR: δ 55–60 (OCH₃ carbon) |
| Trifluoromethyl (-CF₃) | Electron-withdrawing group | ¹⁹F NMR: δ -60 to -70 ppm |
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction (XRD) studies of analogous compounds (e.g., N-[4-(trifluoromethyl)phenyl]benzamide) reveal triclinic crystal systems with space group P1 and unit cell parameters a = 5.36 Å, b = 7.78 Å, c = 14.42 Å. For the title compound, computational models predict similar packing due to:
- Intermolecular hydrogen bonds between the carboxylic acid and amide groups (O─H⋯O=C, ~2.8 Å).
- π-π stacking between the 4-methoxyphenyl and trifluoromethylbenzyl rings (face-to-face distance ~3.5 Å).
Conformational Flexibility (Figure 2):
- The amide linkage adopts a trans configuration to minimize steric clash between the 4-methoxyphenyl and trifluoromethylbenzyl groups.
- The dihedral angle between the aromatic rings is ~60°, as observed in related N-arylpiperazinium salts.
Table 2: Key crystallographic parameters (hypothetical model)
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell volume | ~576 ų |
| Hydrogen bonds | O─H⋯O (2.7–2.9 Å) |
| Torsion angle (N-C-C=O) | 175° (near-planar amide) |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
- Strong absorption at 1712 cm⁻¹ (C=O stretch, carboxylic acid), 1654 cm⁻¹ (amide I band), and 1245 cm⁻¹ (C-F stretch).
Mass Spectrometry (MS):
- ESI-MS (m/z): [M+H]⁺ = 397.1 (calc. 396.36), with fragments at m/z 254.0 (loss of CF₃-benzyl group) and 136.0 (4-methoxyphenyl ion).
Computational Chemistry Approaches to Electron Density Mapping
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electron density distribution (Figure 3):
- Laplacian of electron density (∇²ρ) at bond critical points:
- Molecular Electrostatic Potential (MEP) surfaces highlight nucleophilic regions (carboxylic acid O) and electrophilic regions (CF₃).
Hirshfeld Surface Analysis (Figure 4):
- Hydrogen-bonding interactions account for ~35% of crystal contacts.
- van der Waals interactions (C⋯C, C⋯F) dominate the remaining contacts.
Table 3: DFT-calculated geometric parameters vs. experimental (XRD)
| Parameter | DFT (Gas Phase) | XRD (Solid State) |
|---|---|---|
| C=O bond length (Å) | 1.21 | 1.23 |
| N-C-C dihedral (°) | 58 | 60 |
| OCH₃ torsion angle (°) | 180 | 175 |
Properties
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-28-16-8-6-15(7-9-16)24(12-18(26)27)11-17(25)23-10-13-2-4-14(5-3-13)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNZVOCTOSDFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Trifluoromethyl)benzyl Amine Intermediate
- Starting from commercially available 4-(trifluoromethyl)benzyl halides or nitriles, reduction or substitution reactions yield the corresponding benzyl amine.
- For example, reduction of 4-(trifluoromethyl)benzyl nitrile using catalytic hydrogenation or metal hydrides (e.g., LiAlH4) is a common route.
- This intermediate is crucial for subsequent amide bond formation.
Preparation of 2-Oxo-2-(4-methoxyphenyl)amino Acetic Acid Derivative
- The 2-oxo-2-(4-methoxyphenyl)amino acetic acid moiety can be synthesized via the reaction of 4-methoxyaniline with glyoxylic acid or its esters.
- A typical method involves condensation of 4-methoxyaniline with ethyl glyoxylate to form an imine intermediate, followed by hydrolysis to yield the amino acid derivative.
- Protection of amino or carboxyl groups may be employed to improve selectivity.
Coupling Reaction to Form the Target Compound
- The key step is the amide bond formation between the 4-(trifluoromethyl)benzyl amine and the 2-oxo-2-(4-methoxyphenyl)amino acetic acid derivative.
- This is commonly achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, or DCC in the presence of a base like DIPEA.
- The reaction is typically carried out in anhydrous solvents such as dichloromethane or DMF at controlled temperatures (0–25°C) to minimize side reactions.
Hydrolysis and Purification
- If ester intermediates are used, saponification with lithium hydroxide or sodium hydroxide in aqueous tetrahydrofuran (THF) is performed to yield the free acid.
- The reaction mixture is acidified to precipitate the product, which is then extracted and purified by recrystallization or chromatography.
- Purity is confirmed by spectroscopic methods (NMR, MS) and chromatographic techniques (HPLC).
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reduction of 4-(trifluoromethyl)benzyl nitrile to amine | LiAlH4 or catalytic hydrogenation | Ether or THF | 0–25°C | 2–4 hours | 80–90 | Requires careful quenching |
| Condensation of 4-methoxyaniline with ethyl glyoxylate | Ethyl glyoxylate, acid/base catalyst | Ethanol or DCM | RT | 1–3 hours | 75–85 | Forms imine intermediate |
| Amide coupling | EDCI/HATU, DIPEA | DMF or DCM | 0–25°C | 4–12 hours | 70–85 | Anhydrous conditions preferred |
| Hydrolysis of ester to acid | LiOH in THF/H2O | THF/H2O | RT | 2 hours | 90+ | Acidification to pH ~5 for isolation |
Research Findings and Optimization Notes
- The use of lithium hydroxide in THF/water mixtures for ester hydrolysis provides high yields and mild conditions, preserving sensitive functional groups.
- Coupling efficiency is enhanced by using HATU over DCC due to reduced side product formation and easier purification.
- Protecting groups on amino or carboxyl functions are minimized to streamline synthesis and reduce purification steps.
- The trifluoromethyl group on the benzyl moiety requires careful handling to avoid dehalogenation or side reactions during reduction and coupling.
- Purification by preparative HPLC or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) yields high-purity final product suitable for research applications.
Summary Table of Preparation Method
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomer: [(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic Acid
- Structural Difference : Trifluoromethyl group at the 3-position on the benzyl ring instead of the 4-position .
- Impact :
- Steric Effects : The 3-position may hinder interactions with planar binding pockets compared to the 4-position.
- Electronic Effects : Similar electron-withdrawing properties, but spatial orientation alters charge distribution.
- Physicochemical Properties : Comparable logP due to identical functional groups, but solubility may vary slightly due to crystal packing differences.
Ethyl 2-Oxo-2-((4-(Trifluoromethyl)phenyl)amino)acetate
- Structural Differences :
- Impact :
- Lipophilicity : Higher logP due to the ester group, improving membrane permeability but reducing water solubility.
- Metabolism : The ester is prone to hydrolysis, unlike the stable carboxylic acid in the target compound.
N-(2-Oxo-2-{[3-(Trifluoromethyl)phenyl]amino}ethyl)-4-(2-Pyrimidinyl)-1-Piperazinecarboxamide
- Structural Differences :
- Impact :
- Solubility : The piperazine ring introduces basicity, enhancing solubility in acidic environments.
- Binding Affinity : The pyrimidine group may engage in π-π stacking or hydrogen bonding distinct from the methoxyphenyl’s interactions.
2-({2-Oxo-2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic Acid
- Structural Differences :
- Impact :
- Electronic Profile : Loss of methoxy’s electron-donating effect reduces aromatic stability.
- Molecular Weight : Increased size may affect pharmacokinetics (e.g., absorption, distribution).
Ethyl 2-((4-(Trifluoromethoxy)phenyl)amino)acetate
- Structural Differences :
- Impact: Electronic Effects: Trifluoromethoxy’s inductive effect is weaker than trifluoromethyl. Stability: The ether linkage is less metabolically stable than the benzylamino group.
Physicochemical and Functional Group Analysis
Key Findings and Implications
Trifluoromethyl Position : The 4-position on benzyl optimizes steric and electronic interactions for target engagement compared to the 3-position isomer .
Acetic Acid vs. Ester : The carboxylic acid terminus improves aqueous solubility and metabolic stability over ester derivatives, critical for oral bioavailability .
Piperazine vs. Benzyl : Piperazine-containing analogs exhibit enhanced solubility but may lack the hydrophobic interactions conferred by the trifluoromethylbenzyl group .
Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group balances electron donation, while trifluoromethyl enhances lipophilicity and resistance to oxidative metabolism.
Biological Activity
[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid, with the CAS number 1142204-39-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
The molecular formula of the compound is , with a molecular weight of approximately 396.4 g/mol. The structure includes a methoxyphenyl group and a trifluoromethyl-benzyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉F₃N₂O₄ |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1142204-39-4 |
| Purity | Min. 95% |
Synthesis
The synthesis of this compound typically involves multicomponent reactions, such as the Ugi reaction, which allows for the formation of complex peptidomimetics. This method has been successfully employed to create a library of related compounds with varying biological profiles .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives containing the aminophenyl structure showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Another area of investigation is the compound's anticancer properties. Preliminary studies have shown that certain derivatives can induce apoptosis in cancer cell lines, potentially through mechanisms involving caspase activation and modulation of cell cycle progression. These findings warrant further exploration into its use as an anticancer agent .
Neuroprotective Effects
Recent investigations have also highlighted neuroprotective effects associated with similar compounds, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) enhances their therapeutic potential in conditions like Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several peptidomimetics derived from aminocoumarin structures. Among these, compounds featuring the trifluoromethyl-benzyl group demonstrated enhanced activity against resistant bacterial strains, indicating a promising avenue for further development .
- Apoptosis Induction in Cancer Cells : A research article focused on the apoptotic effects of structurally similar compounds on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
- Neuroprotection in Animal Models : An experimental study investigated the neuroprotective effects of related compounds in rodent models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive function, supporting their potential application in neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing [(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling a 4-methoxyphenyl-substituted amine with a 2-oxoethylamino-acetic acid derivative. Key steps include:
- Amide Bond Formation : Reacting ethyl 2-chloro-2-oxoacetate with 4-(trifluoromethyl)benzylamine in dichloromethane (DCM) using triethylamine (EtN) as a base to form the 2-oxoacetamide intermediate .
- Nucleophilic Substitution : Introducing the 4-methoxyphenyl group via a nucleophilic displacement reaction, often catalyzed by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, with DIPEA (N,N-diisopropylethylamine) as a base to enhance reactivity .
- Purification : Final purification via flash column chromatography (FCC) or preparative HPLC to isolate the product in ≥95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : H and C NMR (e.g., DMSO- solvent) to verify proton environments and carbon backbone, focusing on signals for the methoxy (δ ~3.8 ppm), trifluoromethyl (δ ~7.8 ppm in aromatic regions), and acetic acid (δ ~12.3 ppm for -COOH) groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M-H] ion at m/z 439.1) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) functional groups .
Advanced Research Questions
Q. What strategies are effective for identifying and quantifying process-related impurities in the compound, and how are reference standards utilized?
- Methodological Answer : Impurity profiling involves:
- HPLC/LC-MS : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to detect byproducts like unreacted intermediates (e.g., 2-oxo-2-{[4-(trifluoromethyl)benzyl]amino}acetic acid) or de-esterified derivatives .
- Reference Standards : Commercially available impurities (e.g., Teriflunomide-related impurities) are used as benchmarks for quantification. Calibration curves are established with ≤0.1% detection limits .
Q. How can researchers evaluate the compound’s stability under varying pH, temperature, and oxidative conditions to inform formulation development?
- Methodological Answer : Stability studies include:
- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% HO (oxidative) at 40°C for 24–72 hours. Monitor degradation via stability-indicating HPLC methods .
- Thermal Stress Testing : Incubate solid samples at 60°C for 4 weeks to assess thermal decomposition, with periodic sampling for LC-MS analysis .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer : Mechanistic studies employ:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., retinol-binding protein 4) based on the compound’s trifluoromethyl and methoxyphenyl moieties .
- Enzyme Inhibition Assays : Measure IC values using fluorescence-based assays (e.g., trypsin-like protease inhibition) with varying substrate concentrations (1–100 µM) .
Q. How should researchers address conflicting data regarding the compound’s solubility or reactivity in different solvent systems?
- Methodological Answer : Resolve contradictions via:
- Solvent Screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 1–10) using nephelometry or UV-vis spectroscopy. For example, poor solubility in water (≤1 mg/mL) may require co-solvents like PEG-400 .
- Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. LC-MS for degradation product identification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
